molecular formula C13H15N3O2 B2856599 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid CAS No. 1006466-28-9

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid

Cat. No.: B2856599
CAS No.: 1006466-28-9
M. Wt: 245.282
InChI Key: CTWSSQTXGUKAJM-UHFFFAOYSA-N
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Description

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid (CAS: 1006466-28-9, Mol. Wt.: 245.28) is a benzoic acid derivative featuring a 1,5-dimethylpyrazole moiety linked via a methylene-amino group. The carboxylic acid group facilitates hydrogen bonding and metal coordination, while the pyrazole ring contributes to electronic delocalization and steric effects .

Properties

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-11(8-15-16(9)2)7-14-12-5-3-10(4-6-12)13(17)18/h3-6,8,14H,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWSSQTXGUKAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid typically involves the reaction of (1,5-dimethyl-1H-pyrazol-4-yl)methanol with 4-aminobenzoic acid in the presence of a suitable solvent like acetonitrile. The reaction mixture is stirred at room temperature for several days, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Carboxylic Acid-Based Reactions

The benzoic acid group undergoes classical acid-catalyzed and nucleophilic reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub> (reflux)Methyl ester derivatives
Amidation Thionyl chloride (SOCl<sub>2</sub>), followed by aminesAmides with varying substituents
Salt Formation NaOH or NaHCO<sub>3</sub>Water-soluble sodium salts
  • Key Insight : Esterification proceeds with >80% yield under reflux, while amidation requires activation of the carboxylic acid via SOCl<sub>2</sub> to form reactive acyl chlorides .

Amine-Facilitated Reactions

The secondary amine bridge enables alkylation and acylation:

Reaction TypeConditions/ReagentsProductsReferences
N-Alkylation Alkyl halides, K<sub>2</sub>CO<sub>3</sub>, DMFTertiary amine derivatives
Schiff Base Formation Aldehydes/ketones, HCl/MeOHImine-linked conjugates
Acylation Acetic anhydride, pyridineAcetamide derivatives
  • Example : Reaction with 3,5-dimethylpyrazol-1-yl methanol in acetonitrile yields N-alkylated products (85% yield) . Schiff bases formed with aromatic aldehydes exhibit enhanced biological activity .

Pyrazole Ring Reactivity

The 1,5-dimethylpyrazole moiety participates in electrophilic substitutions and coordination chemistry:

Reaction TypeConditions/ReagentsProducts/OutcomesReferences
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)Nitro-pyrazole derivatives
Coordination Zn<sup>2+</sup>/Cu<sup>2+</sup> saltsMetal complexes with antimicrobial activity
  • Notable Finding : Nitration at the pyrazole C4 position occurs selectively due to steric hindrance from methyl groups . Metal complexes show improved solubility and bioactivity .

Multi-Step Synthetic Pathways

Case studies from peer-reviewed synthesis:

Example 2: Tosylate Intermediate Route

N-Alkylation using a tosylated oxazoline derivative and pyrazole in DMSO/KOH produces biheterocyclic derivatives with >90% yield .

Analytical Characterization

Reaction monitoring employs:

  • TLC : R<sub>f</sub> values tracked using silica gel plates (ethyl acetate/hexane).

  • NMR : <sup>13</sup>C NMR confirms esterification (C=O at ~170 ppm) and alkylation (CH<sub>2</sub> at 40–50 ppm) .

  • HPLC : Purity >95% achieved via reverse-phase C18 columns.

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = Highest)Preferred Reagents
Carboxylic Acid1SOCl<sub>2</sub>, alcohols
Secondary Amine2Alkyl halides, acyl chlorides
Pyrazole Ring3HNO<sub>3</sub>, metal salts

Mechanism of Action

The mechanism of action of 4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The benzoic acid moiety can also participate in various binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituent positions, functional groups, and molecular weight:

Compound Name Molecular Formula Mol. Wt. Key Structural Features Applications/Properties Reference
Target Compound C₁₃H₁₅N₃O₂ 245.28 1,5-dimethylpyrazole, benzoic acid Corrosion inhibition, enzyme inhibition
4-(((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)amino)benzoic acid (P2) C₁₄H₁₆N₄O₂ 280.30 3,5-dimethylpyrazole, benzoic acid Corrosion inhibitor in HCl (superior to pyridine-based P1)
4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino]benzoic acid (typo-corrected) C₁₂H₁₅N₃O₂ 217.27 1,5-dimethylpyrazole, benzoic acid (discrepancy in ) Not specified
4-({[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid hydrochloride C₁₄H₁₈ClN₃O₂ 295.77 Additional methylene group, hydrochloride salt Enhanced aqueous solubility
4-[(5-Arylidene-4-oxo-thiazolidinyl)methyl]benzoic acid derivatives Varies ~350–400 Thiazolidinone and arylidene substituents LMWPTP enzyme inhibition (IC₅₀: sub-µM)

Key Observations:

  • Substituent Position on Pyrazole : The target compound’s 1,5-dimethylpyrazole group differs from P2’s 3,5-dimethyl substitution (). This positional variance alters electron distribution, affecting corrosion inhibition efficiency. P2 demonstrated superior performance in acidic media due to optimized adsorption via the benzoic acid group .
  • Salt Formation : The hydrochloride salt () enhances solubility, critical for biological or industrial applications requiring aqueous compatibility.
  • Extended Conjugation: Derivatives with thiazolidinone and arylidene groups () exhibit stronger enzyme inhibition, highlighting the role of conjugated systems in target binding.
Corrosion Inhibition
  • Target Compound vs. P2 : In 1 M HCl, P2 (3,5-dimethylpyrazole) showed higher inhibition efficiency (85%) compared to pyridine-based P1 (72%), attributed to the benzoic acid group’s chelation with steel surfaces . The target compound’s 1,5-dimethylpyrazole may offer similar or improved performance, but direct comparative data are lacking.
  • Mechanism : Benzoic acid derivatives adsorb onto metal surfaces via carboxylate-metal coordination and hydrogen bonding, forming protective layers .

Crystallographic and Hydrogen-Bonding Analysis

  • Crystal Packing : Pyrazole-benzoic acid hybrids often form hydrogen-bonded dimers via carboxylic acid groups. For example, reports R factor = 0.041 for a related Schiff base, indicating high crystallographic precision .
  • Graph Set Analysis : Hydrogen-bonding patterns (e.g., $ \text{N–H} \cdots \text{O} $, $ \text{O–H} \cdots \text{N} $) in such compounds stabilize crystal lattices and influence solubility .

Biological Activity

4-{[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Pyrazole compounds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C12H14N4O2
  • SMILES Notation : CC1=C(NC(=C1)C(=O)O)N=N1C(=C(C)N=N1)C

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific activities associated with this compound include:

  • Anticancer Activity : Several studies have reported that pyrazole compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to modulate inflammatory pathways. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .
  • Microtubule Destabilization : Some pyrazole-based compounds act as microtubule-destabilizing agents, affecting cell division and growth .

Case Study 1: Anticancer Activity

A study focused on a series of pyrazole derivatives demonstrated significant anticancer properties. Among these, compounds analogous to this compound exhibited promising growth inhibition against MDA-MB-231 cells with an IC50 value of approximately 7.84 μM . The mechanism involved apoptosis induction and disruption of microtubule assembly.

Case Study 2: Anti-inflammatory Potential

Research has indicated that pyrazole derivatives can effectively reduce inflammation markers in vitro. For instance, compounds similar to this compound showed a reduction in prostaglandin E2 production by inhibiting COX enzymes .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of selected pyrazole derivatives compared to this compound:

Compound NameAnticancer Activity (IC50 μM)Anti-inflammatory ActivityMechanism of Action
This compound~7.84 (MDA-MB-231)ModerateApoptosis induction
Compound A2.43 (MDA-MB-231)HighMicrotubule destabilization
Compound B14.65 (HepG2)LowEnzyme inhibition

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Alkylation of 1,5-dimethyl-1H-pyrazole using alkylating agents (e.g., benzyl chloride) in the presence of strong bases (e.g., NaH or KOtBu) and solvents like DMF or THF at elevated temperatures .
  • Step 2: Coupling the pyrazole intermediate with a benzoic acid derivative via nucleophilic substitution or condensation.
  • Critical Conditions:
    • Base selection (NaH improves alkylation efficiency) .
    • Solvent polarity (DMF enhances solubility of intermediates) .
    • Temperature control (60–80°C for condensation steps) .

Troubleshooting: Low yields may arise from incomplete alkylation; monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups on pyrazole at δ 2.1–2.5 ppm; benzoic acid protons at δ 12.5–13.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS):
    • Exact mass determination (e.g., C₁₃H₁₆N₃O₂: [M+H]⁺ = 262.1192) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Answer:

  • Modification Strategies:
    • Vary substituents on the pyrazole ring (e.g., chloro, nitro groups) to assess antimicrobial activity .
    • Replace the benzoic acid moiety with esters or amides to study solubility effects .
  • Assays:
    • Antimicrobial: Broth microdilution (MIC values against S. aureus and E. coli) .
    • Enzyme Inhibition: Fluorescence-based assays for kinase or protease targets .
  • Data Interpretation: Correlate electronic effects (Hammett σ values) with activity trends .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity: Re-evaluate impurities via HPLC; even 2% impurities can skew IC₅₀ values .
  • Solvent Effects: DMSO concentrations >1% may inhibit bacterial growth, leading to false positives .
  • Statistical Validation: Use triplicate experiments with positive/negative controls (e.g., ciprofloxacin for antimicrobial studies) .

Basic: What are the best practices for ensuring compound stability during storage?

Answer:

  • Storage Conditions:
    • Solid Form: Store at −20°C in amber vials under argon to prevent oxidation .
    • Solution Form: Use anhydrous DMSO; avoid repeated freeze-thaw cycles .
  • Stability Monitoring:
    • Periodic HPLC checks (monthly) to detect degradation (e.g., hydrolysis of the benzoic acid group) .

Advanced: How can computational methods predict interaction mechanisms with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to targets (e.g., COX-2 or β-lactamases). The pyrazole ring often occupies hydrophobic pockets, while the benzoic acid moiety engages in hydrogen bonding .
  • MD Simulations: GROMACS simulations (100 ns) assess binding stability; analyze RMSD (<2 Å indicates stable complexes) .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors on the benzoic acid) using Schrödinger Phase .

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